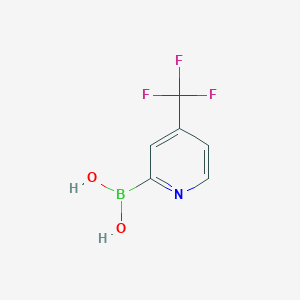

(4-(Trifluoromethyl)pyridin-2-yl)boronic acid

Übersicht

Beschreibung

“(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a chemical compound with the CAS Number: 870459-90-8 . It has a molecular weight of 190.92 and its linear formula is C6H5BF3NO2 . It is a solid substance and is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string OB(O)c1ccnc(c1)C(F)(F)F . The InChI key is PHLLTVDZCKUNJN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere and under -20°C .Wissenschaftliche Forschungsanwendungen

Synthesis Process

The synthesis of (4-(Trifluoromethyl)pyridin-2-yl)boronic acid and its derivatives has been a subject of study, aiming at refining the yield and purity of the compound. Liu Guoqua demonstrated a method for preparing 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid with a purity of 98.65%, signifying the effectiveness of the synthesis process under optimal conditions (Liu, 2014).

Catalytic and Sensor Applications

The compound has shown promise in catalytic applications. For instance, it's utilized in Suzuki Cross-Coupling reactions, a significant method in organic chemistry for forming carbon-carbon bonds. F. Batool et al. reported the successful use of a highly electron-deficient pyridine-4-boronic ester derived from this compound in Suzuki couplings with various aryl bromides, highlighting its role in introducing strong electron-withdrawing groups into organic compounds (Batool et al., 2016).

Additionally, the compound has been explored in the development of optical sensors. A study by S. Tsumura et al. designed a BODIPY-type pyridine–boron trifluoride complex as an optical sensor for detecting trace amounts of water in acetonitrile, indicating its potential in fine-tuning sensory applications (Tsumura et al., 2020).

Chemical Reactions and Mechanisms

The compound also plays a role in complex chemical reactions. An example is its involvement in the hydroboration of pyridines, where the compound, as part of the reaction mechanism, contributes to the formation of new complexes with interesting properties. B. Rao et al. demonstrated this in their study, highlighting the compound's versatility in chemical synthesis (Rao et al., 2018).

Safety and Hazards

The safety information for “(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . It is classified as Acute Tox. 3 Oral .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (4-(Trifluoromethyl)pyridin-2-yl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound is transferred from boron to palladium .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

The compound is known to be solid at room temperature and is typically stored in an inert atmosphere at temperatures below -20°c . These properties may influence its bioavailability.

Result of Action

The result of this compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which may have various molecular and cellular effects depending on their structure and properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a palladium catalyst and the reaction conditions . Additionally, the compound’s stability may be influenced by storage conditions, as it is typically stored in an inert atmosphere at temperatures below -20°C .

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-5(3-4)7(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFNGXQZOZOTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694401 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870459-90-8 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)

![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)

![3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440899.png)

![2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1440902.png)